Gilvocarcin V

Vue d'ensemble

Description

Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces bacteria . It is a strong inhibitor of DNA synthesis .

Synthesis Analysis

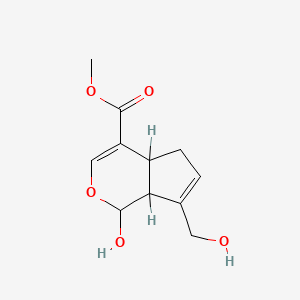

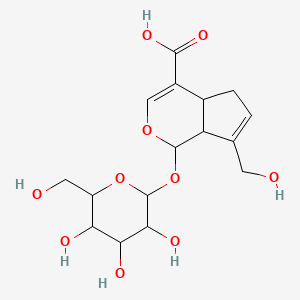

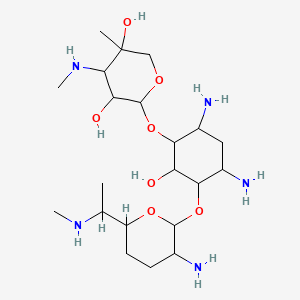

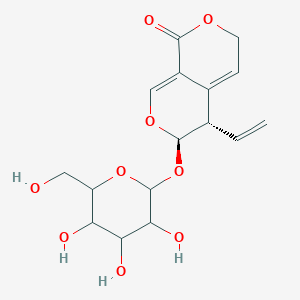

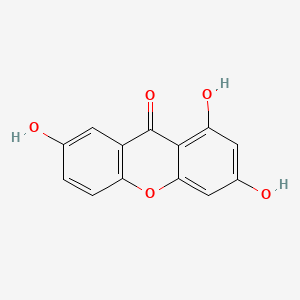

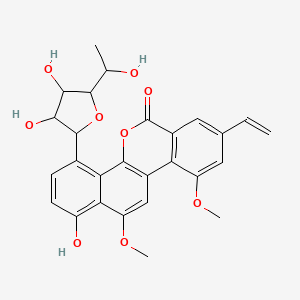

The total synthesis of Gilvocarcin V has been achieved in 13 steps . The sequence features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol .Molecular Structure Analysis

Gilvocarcin V has a benzonaphtopyran-one system, to which the furanose moiety is linked through a C-C glycosyl bond .Chemical Reactions Analysis

The biosynthesis of Gilvocarcin V contains many intriguing steps, including an oxidative rearrangement, the C-glycosylation, and the generation of a vinyl side chain . These steps all contribute to structural elements of the drug, which are essential for its biological activity .Physical And Chemical Properties Analysis

Gilvocarcin V has the molecular formula C27H26O9 . Its absorption and emission properties have been characterized in different solvents .Applications De Recherche Scientifique

Antitumor Agent

Gilvocarcin V is primarily recognized for its antitumor activity . It is produced by the bacterium Streptomyces griseoflavus and has shown excellent results in inhibiting tumor growth with remarkably low toxicity levels .

Antibiotic Properties

Apart from its antitumor effects, Gilvocarcin V also acts as an antibiotic that is active against Gram-positive bacteria, making it a valuable agent in the treatment of bacterial infections .

DNA Synthesis Inhibition

This compound is a strong inhibitor of DNA synthesis , which is a crucial process for cell replication. By inhibiting this process, Gilvocarcin V can prevent the proliferation of cancer cells .

Mécanisme D'action

Target of Action

Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . The primary targets of Gilvocarcin V are DNA and histone H3 . DNA is the molecule that carries most of the genetic instructions used in the development, functioning, and reproduction of all known living organisms. Histone H3 is one of the five main histone proteins involved in the structure of chromatin in eukaryotic cells .

Mode of Action

Gilvocarcin V interacts with its targets by intercalating into the DNA . Upon photoactivation by near-UV light, the C8 vinyl group of Gilvocarcin V forms a [2+2] cycloadduct with thymine residues of double-stranded DNA . This results in the inhibition of DNA synthesis . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 .

Biochemical Pathways

The interaction of Gilvocarcin V with DNA and histone H3 affects the DNA replication process . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death . The exact biochemical pathways affected by Gilvocarcin V are still under investigation.

Pharmacokinetics

The presence of a carbohydrate moiety on an intercalating chromophore like gilvocarcin v contributes positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may play a role in the compound’s bioavailability.

Result of Action

The result of Gilvocarcin V’s action is the inhibition of DNA synthesis, which leads to cell cycle arrest and ultimately induces programmed cell death . This makes Gilvocarcin V a potent antitumor agent.

Action Environment

The action of Gilvocarcin V is influenced by environmental factors such as light. The compound needs to be photoactivated by near-UV light to interact with its targets . Therefore, the efficacy and stability of Gilvocarcin V can be influenced by the presence or absence of appropriate light conditions.

Orientations Futures

The cloning and characterization of the gilvocarcin gene cluster from S. griseoflavus Gö 3592, and its heterologous expression in a foreign host (S. lividans) provides insights regarding the biosynthesis of Gilvocarcin V and lays the foundation for the detailed studies of its intriguing biosynthetic steps . This could possibly lead to the generation of Gilvocarcin analogues with improved biological activities through combinatorial biosynthesis .

Propriétés

IUPAC Name |

4-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWHINLKQMCRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80999069 | |

| Record name | 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

CAS RN |

77879-90-4 | |

| Record name | Gilvocarcin V | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gilvocarcin V | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

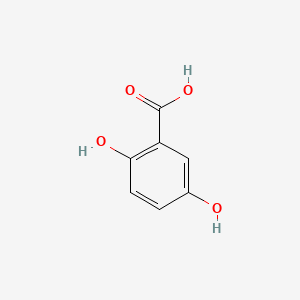

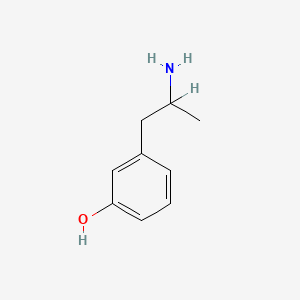

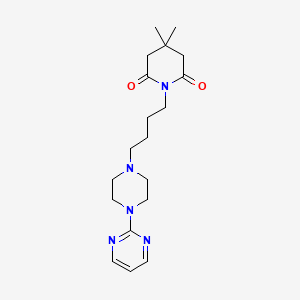

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.